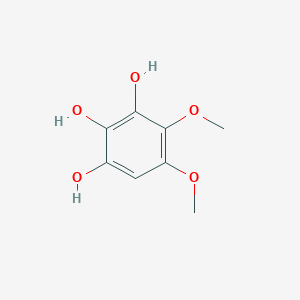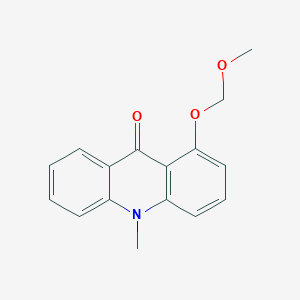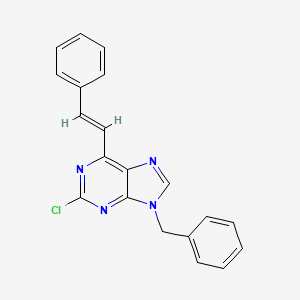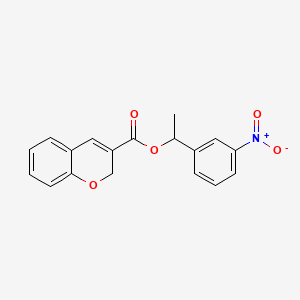
4,5-Dimethoxybenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2,3-triol typically involves the hydroxylation of 4,5-dimethoxybenzene derivatives. One common method is the demethylation of 4,5-dimethoxybenzene-1,2-diol using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like veratrole (1,2-dimethoxybenzene). The process includes selective hydroxylation and demethylation steps, often optimized for yield and purity .
化学反応の分析
Types of Reactions: 4,5-Dimethoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides, under Lewis acid catalysis (AlCl3, FeCl3).
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
科学的研究の応用
4,5-Dimethoxybenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 4,5-Dimethoxybenzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to apoptosis in cancer cells
類似化合物との比較
Catechol (1,2-dihydroxybenzene): Similar structure but lacks methoxy groups.
Resorcinol (1,3-dihydroxybenzene): Similar structure but hydroxyl groups are in different positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but hydroxyl groups are para to each other.
Uniqueness: 4,5-Dimethoxybenzene-1,2,3-triol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields .
特性
分子式 |
C8H10O5 |
|---|---|
分子量 |
186.16 g/mol |
IUPAC名 |
4,5-dimethoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O5/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3,9-11H,1-2H3 |
InChIキー |
ZPWGLQLUZCIZLI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)



![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)

